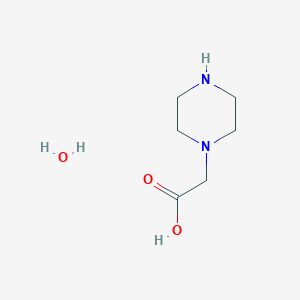

2-(Piperazin-1-yl)acetic acid hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperazin-1-ylacetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.H2O/c9-6(10)5-8-3-1-7-2-4-8;/h7H,1-5H2,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZJPHXZNNGXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375154 | |

| Record name | 2-(Piperazin-1-yl)acetic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667462-09-1 | |

| Record name | 2-(Piperazin-1-yl)acetic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Piperazinyl)acetic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperazin-1-yl)acetic acid hydrate (CAS: 37478-58-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)acetic acid hydrate (CAS number 37478-58-3), a heterocyclic compound of interest in pharmaceutical synthesis and drug development. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential biological activities, with a focus on its role as a scaffold for antimicrobial and antifungal agents. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates from the well-documented activities of structurally related piperazine derivatives to provide a basis for future research and application. The guide also includes analytical methods for its characterization and visual representations of the synthetic and experimental workflows.

Introduction

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a versatile scaffold for the development of therapeutic agents across various disease areas. This compound is a key building block in this class, featuring a reactive carboxylic acid moiety that allows for further chemical modifications. Its utility primarily lies in its role as a pharmaceutical intermediate for the synthesis of more complex molecules with diverse biological functions.[1] The piperazine moiety is known to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic pathways.

| Property | Value | Reference(s) |

| CAS Number | 37478-58-3 | [2] |

| Molecular Formula | C₆H₁₂N₂O₂·H₂O | [2] |

| Molecular Weight | 162.19 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C | |

| Boiling Point | 292.6 °C (predicted) | |

| Density | 1.146 g/cm³ (predicted) | |

| Solubility | Soluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. Below is a detailed experimental protocol for its preparation from piperazine and chloroacetic acid.

Experimental Protocol: Synthesis via N-alkylation

Materials:

-

Piperazine

-

Chloroacetic acid

-

Sodium carbonate

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Diethyl ether (for washing)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in ethanol.

-

Addition of Base: To this solution, add sodium carbonate (2 equivalents) to act as a base and neutralize the hydrochloric acid formed during the reaction.

-

Addition of Alkylating Agent: Slowly add a solution of chloroacetic acid (1 equivalent) in ethanol to the piperazine solution at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the crude product in a minimal amount of hot water and adjust the pH to ~7 with hydrochloric acid. Upon cooling, 2-(Piperazin-1-yl)acetic acid will crystallize.

-

Isolation and Drying: Collect the crystals by filtration, wash with cold water and then with diethyl ether. Dry the product under vacuum to obtain this compound as a white solid.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the piperazine ring protons and the methylene protons of the acetic acid group. The integration of these peaks should be consistent with the structure. |

| ¹³C NMR | Signals for the carbon atoms of the piperazine ring and the carbonyl and methylene carbons of the acetic acid moiety. |

| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching, C=O stretching (of the carboxylic acid), and O-H stretching (from the hydrate and carboxylic acid). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the anhydrous compound. |

Biological Activities and Potential Applications

While specific biological activity data for this compound is not extensively reported, the broader class of piperazine derivatives is well-documented for a range of pharmacological effects, most notably antimicrobial and antifungal activities.[3][4][5][6] The presence of the piperazine ring is often associated with the ability to interact with various biological targets. The acetic acid side chain provides a handle for further derivatization to enhance potency and selectivity.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated that derivatives of piperazine exhibit significant activity against a spectrum of bacteria and fungi.[7][8][9][10] The mechanism of action can vary but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. It is plausible that this compound itself may possess some intrinsic antimicrobial activity or serve as a crucial precursor for more potent agents.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Grow the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Role in Drug Development

This compound is a valuable starting material in drug discovery and development. The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups, allowing for the creation of libraries of compounds for screening. The piperazine ring can be further functionalized at the N4 position to modulate the physicochemical and pharmacological properties of the final compounds.

Conclusion

This compound is a versatile and important building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it a valuable tool for the development of new therapeutic agents. While its own biological profile is not extensively characterized, the well-established antimicrobial and antifungal activities of its derivatives highlight the potential of this scaffold in the search for novel anti-infective drugs. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. apjhs.com [apjhs.com]

- 7. Piperazine: Its role in the discovery of pesticides [html.rhhz.net]

- 8. impressions.manipal.edu [impressions.manipal.edu]

- 9. mdpi.com [mdpi.com]

- 10. ijcmas.com [ijcmas.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Piperazin-1-yl)acetic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties of 2-(Piperazin-1-yl)acetic acid hydrate, a key intermediate in pharmaceutical synthesis. This document compiles available data on its chemical identity, physical constants, and predicted properties. Detailed experimental protocols for the determination of key parameters such as melting point, pKa, and solubility are provided to aid researchers in their laboratory work. Furthermore, a generalized workflow for the physicochemical characterization of pharmaceutical intermediates is presented, alongside a plausible synthetic pathway. Recognizing its role as a building block, this guide also visualizes the position of such an intermediate within the broader drug discovery and development pipeline.

Chemical Identity and Structure

This compound is a heterocyclic compound incorporating a piperazine ring and a carboxylic acid functional group. The presence of these moieties imparts specific chemical characteristics crucial for its use in the synthesis of more complex active pharmaceutical ingredients (APIs).

-

IUPAC Name: this compound

-

Synonyms: 1-Piperazineacetic acid hydrate, N-(carboxymethyl)-piperazine hydrate

-

CAS Number: 37478-58-3

-

Molecular Formula: C₆H₁₂N₂O₂ · H₂O

-

Chemical Structure:

Physicochemical Properties

The physicochemical properties of a pharmaceutical intermediate are critical for process development, formulation, and ultimately, the quality of the final API. The table below summarizes the available data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | >220 °C | [3][4] |

| Boiling Point (Predicted) | 292.6 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 1.85 ± 0.10 | [3][4] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the consistent characterization of chemical compounds. The following sections outline standard methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube) * Capillary tubes (sealed at one end) [5]* Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle. [1]2. Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface. [1][5]3. Place the capillary tube in the heating block of the melting point apparatus. 4. Heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool. 5. Perform a second, more accurate determination by heating slowly (approximately 2 °C/min) as the temperature approaches the previously observed melting range. [6]6. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point. [1]7. Repeat the measurement at least twice to ensure consistency.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility and biological activity.

Apparatus:

-

Potentiometer with a combined pH electrode [3][7]* Magnetic stirrer and stir bar [3]* Buret

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions [3][8]* 0.15 M potassium chloride (KCl) solution for maintaining ionic strength [3]* Beakers and volumetric flasks

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [3][8]2. Prepare a sample solution of this compound (e.g., 1 mM) in water. [3]3. Add 0.15 M KCl to maintain a constant ionic strength. [3]4. If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide. [3]5. Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin stirring gently.

-

Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. [3][8]7. Titrate the solution by adding small, precise increments of 0.1 M NaOH. [3]8. Record the pH after each addition, allowing the reading to stabilize. [3]9. Continue the titration until the pH reaches approximately 12-12.5. [3][8]10. Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from the inflection point of this curve. [7]11. Perform the titration in triplicate to ensure accuracy and reproducibility. [3]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that affects the bioavailability of a drug substance. The shake-flask method is a standard technique for determining thermodynamic solubility.

Apparatus:

-

Orbital shaker or mechanical agitator, preferably in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance) [9]* Vials with screw caps

-

Analytical balance

-

pH meter

-

Centrifuge or filtration apparatus (e.g., with 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH). [9]2. Seal the vials and place them on an orbital shaker at a constant temperature. [9]3. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies by sampling at different time points until the concentration plateaus. [9]4. After agitation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. Separate the undissolved solid from the saturated solution by centrifugation or filtration. [10]6. Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Measure the pH of the saturated solution. [9]8. Perform the experiment in triplicate.

Synthesis and Characterization Workflow

As a pharmaceutical intermediate, this compound is a building block for more complex molecules. A plausible synthesis and the general workflow for its characterization are outlined below.

Plausible Synthetic Route

A common method for the synthesis of N-substituted piperazine derivatives involves the alkylation of piperazine. A plausible route for the synthesis of 2-(Piperazin-1-yl)acetic acid could involve the reaction of piperazine with a haloacetic acid, such as chloroacetic acid, under basic conditions.

Caption: Plausible synthetic route for this compound.

Physicochemical Characterization Workflow

A systematic approach to characterizing a pharmaceutical intermediate is crucial for ensuring its quality and suitability for subsequent synthetic steps.

Caption: General workflow for the physicochemical characterization of a pharmaceutical intermediate.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients. The piperazine moiety is a common scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties. The acetic acid group provides a convenient handle for further chemical modifications, such as amide bond formation.

Caption: Role of a pharmaceutical intermediate in the drug development pipeline.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and provided standardized protocols for their experimental determination. Understanding these properties is fundamental for researchers and scientists in the pharmaceutical industry to ensure the quality, consistency, and successful application of this intermediate in the synthesis of novel drug candidates. The provided workflows offer a systematic approach to its characterization and illustrate its integral role in the broader context of drug discovery and development.

References

- 1. byjus.com [byjus.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. who.int [who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to 2-(Piperazin-1-yl)acetic Acid Hydrate

This technical guide provides a comprehensive overview of 2-(piperazin-1-yl)acetic acid hydrate, a piperazine derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document details the compound's chemical properties, outlines a representative synthetic protocol, and discusses its potential biological activities, including a proposed mechanism of action.

Chemical and Physical Properties

2-(Piperazin-1-yl)acetic acid can exist in both anhydrous and hydrated forms. The most common hydrated form is the monohydrate. The key quantitative data for both forms are summarized below for clear comparison.

| Property | Anhydrous 2-(Piperazin-1-yl)acetic acid | 2-(Piperazin-1-yl)acetic acid Monohydrate |

| CAS Number | 37478-58-3 | 667462-09-1 |

| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₄N₂O₃ |

| Molecular Weight | 144.17 g/mol [1] | 162.19 g/mol |

| IUPAC Name | 2-(piperazin-1-yl)acetic acid | 2-(piperazin-1-yl)acetic acid;hydrate |

| Melting Point | >220 °C | >220 °C |

| Boiling Point (Est.) | 292.6±25.0 °C | Not available |

| Storage Temperature | Room Temperature, sealed in dry conditions | Room Temperature, sealed in dry conditions |

Synthesis and Experimental Protocols

The synthesis of mono-N-substituted piperazines such as 2-(piperazin-1-yl)acetic acid requires a strategy to prevent dialkylation of the piperazine ring. A common and effective method involves the use of a protecting group on one of the nitrogen atoms. The following protocol describes a representative synthesis via N-Boc-piperazine, a widely used intermediate that ensures mono-alkylation.

Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)acetic Acid via N-Boc-piperazine

This procedure is a representative method based on standard N-alkylation and deprotection techniques for piperazine derivatives.

Step 1: N-Alkylation of Boc-piperazine

-

Materials:

-

1-Boc-piperazine

-

Ethyl bromoacetate (1.1 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous acetonitrile (MeCN)

-

-

Procedure: a. To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperazine and anhydrous potassium carbonate. b. Add anhydrous acetonitrile to create a suspension. c. Stir the suspension and slowly add ethyl bromoacetate dropwise at room temperature. d. Heat the reaction mixture to 60-80 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, cool the reaction to room temperature. f. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). g. Concentrate the filtrate under reduced pressure to yield the crude product, ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate. h. Purify the crude ester by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of the Ester

-

Materials:

-

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 equivalents)

-

Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

-

-

Procedure: a. Dissolve the purified ester in a mixture of THF and water. b. Add the base (LiOH or NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). c. Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). d. Extract the aqueous layer with an organic solvent such as ethyl acetate. e. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid.

Step 3: Deprotection of the Boc Group

-

Materials:

-

2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM) (if using TFA)

-

-

Procedure: a. Dissolve the Boc-protected acid in dichloromethane. b. Add trifluoroacetic acid (typically 25-50% v/v) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess acid under reduced pressure. d. The resulting product is the salt of 2-(piperazin-1-yl)acetic acid (e.g., trifluoroacetate or hydrochloride salt).

Step 4: Formation of the Hydrate

-

Procedure: a. To obtain the zwitterionic free base hydrate, dissolve the salt in a minimal amount of water. b. Adjust the pH to near neutral (pH ~7) by the careful addition of a base like ammonium hydroxide or by using an ion-exchange resin. c. The product can then be isolated by lyophilization or by crystallization from an aqueous/organic solvent mixture (e.g., water/ethanol or water/isopropanol) to yield this compound.

Logical and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflow and a proposed biological mechanism of action for piperazine derivatives.

Caption: A diagram illustrating the multi-step synthetic workflow for this compound.

Caption: Proposed mechanism of action for piperazine derivatives as GABA-A receptor antagonists.

Biological Activity and Mechanism of Action

Piperazine derivatives are a well-established class of compounds with a wide spectrum of pharmacological activities.[2] Many derivatives exhibit significant effects on the central nervous system (CNS), while others possess antimicrobial properties.[2][3][4]

CNS Activity: GABA-A Receptor Antagonism

A significant body of research indicates that many piperazine derivatives act as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[5][6] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain. Its activation by GABA leads to the opening of a chloride ion channel, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability.

Several studies have shown that N-aryl piperazine derivatives can act as antagonists at the GABA-A receptor.[5][6] This antagonism blocks or reduces the inhibitory effect of GABA.[5] By inhibiting this primary inhibitory pathway, these compounds can lead to a state of neuronal disinhibition, which may contribute to the stimulant or psychoactive effects observed with some members of this chemical class. While the specific activity of 2-(piperazin-1-yl)acetic acid on this receptor is not extensively documented, this pathway represents a plausible mechanism of action for simple piperazine derivatives.

Antimicrobial Activity

The piperazine scaffold is a "privileged structure" in medicinal chemistry and is found in numerous antimicrobial agents.[2] Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens, with some showing significant potency.[2][4] The mechanism of antimicrobial action can vary but often involves the disruption of microbial cell membranes or the inhibition of essential microbial enzymes.[3][7] The specific antimicrobial profile of this compound would require further investigation.

References

- 1. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. apjhs.com [apjhs.com]

- 5. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

Technical Guide: Spectral Analysis of 1-Piperazineacetic acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-Piperazineacetic acid hydrate, a key building block in synthetic organic chemistry and drug discovery. The document outlines expected spectral characteristics based on its structure and provides detailed experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the expected quantitative spectral data for 1-Piperazineacetic acid hydrate. This data is compiled based on the analysis of its chemical structure and spectral information available for closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.30 | s | 2H | -CH₂-COOH |

| ~2.70 | t | 4H | -CH₂-N-CH₂- (distal) |

| ~2.55 | t | 4H | -CH₂-N-CH₂- (proximal) |

| ~2.0-4.0 (broad) | s | 3H | -NH, -COOH, H₂O |

Note: Chemical shifts are referenced to a standard solvent signal. The broad singlet is due to exchangeable protons from the secondary amine, the carboxylic acid, and the water of hydration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O (Carboxylic Acid) |

| ~58.0 | -CH₂-COOH |

| ~53.0 | Piperazine C-H₂ (x2) |

| ~45.0 | Piperazine C-H₂ (x2) |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (water of hydration) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Medium | N-H stretch (secondary amine) |

| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend |

| ~1450 | Medium | C-H bend |

| ~1200 | Medium | C-N stretch |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₁₂N₂O₂·H₂O |

| Molecular Weight (Hydrate) | 162.19 g/mol |

| Monoisotopic Mass (Anhydrous) | 144.09 g/mol |

| Expected [M+H]⁺ (Anhydrous) | 145.097 |

| Expected [M-H]⁻ (Anhydrous) | 143.083 |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation used.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 1-Piperazineacetic acid hydrate to identify functional groups.

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

Procedure (ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid 1-Piperazineacetic acid hydrate sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet):

-

Grind a small amount (1-2 mg) of 1-Piperazineacetic acid hydrate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 1-Piperazineacetic acid hydrate.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Piperazineacetic acid hydrate for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube to a volume of approximately 0.6-0.7 mL.[1]

-

If using D₂O, the signals for the exchangeable protons (-NH, -COOH, H₂O) will be absent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-Piperazineacetic acid.

Method: Electrospray Ionization (ESI) is a suitable method for this polar and non-volatile compound.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 1-Piperazineacetic acid hydrate in a suitable solvent (e.g., methanol, water with a small amount of formic acid for positive ion mode or ammonia for negative ion mode) at a concentration of approximately 1 mg/mL.[2]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[2]

-

-

Instrument Setup:

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

-

Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

The anhydrous form is typically observed in the gas phase.

-

Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 1-Piperazineacetic acid hydrate.

Caption: A logical workflow for the spectral characterization of 1-Piperazineacetic acid hydrate.

References

Technical Guide: Safety and Handling of 2-(Piperazin-1-yl)acetic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-(Piperazin-1-yl)acetic acid hydrate (CAS No: 37478-58-3). The information is intended to support laboratory safety and procedural planning for research and development activities.

Chemical Identification and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-(piperazin-1-yl)acetic acid;hydrate | [1] |

| Synonyms | 1-Piperazineacetic acid hydrate, N-(carboxymethyl)-piperazine hydrate | [2][3] |

| CAS Number | 37478-58-3 | [4][5] |

| Molecular Formula | C₆H₁₂N₂O₂ · H₂O | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >220 °C | [4] |

| Boiling Point | 292.6 ± 25.0 °C (Predicted) | [4] |

| Density | 1.146 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 1.85 ± 0.10 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Hazard Identification and Classification

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5][6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[7] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[7] |

Hazard Pictograms:

Toxicological Data

| Data Type | Value | Species | Route | Source |

| LD50 (Piperazine) | 1.9 g/kg | Rat | Oral | [8] |

Occupational Exposure Limits

Specific occupational exposure limits for this compound have not been established. For the parent compound, piperazine, the following limits are recommended and should be used as a guideline:

| Organization | Limit Type | Value | Notes |

| ACGIH | TLV-TWA | 0.03 ppm | Sensitizer (SEN); Not classifiable as a human carcinogen (A4)[8] |

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following general procedures and PPE are recommended:

Engineering Controls:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5]

-

Skin Protection:

-

Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

Preparation of a Stock Solution (Example Protocol)

-

Pre-weighing: Tare a clean, dry weighing vessel on an analytical balance.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into the tared vessel. Avoid generating dust.

-

Dissolution: Add the weighed solid to a volumetric flask of the appropriate size.

-

Solvent Addition: Add a portion of the desired solvent (e.g., deionized water, buffer) to the flask, ensuring it is no more than half full.

-

Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.

-

Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Label the flask with the chemical name, concentration, date, and your initials. Store at room temperature in a dry, sealed container.

Use in a Chemical Synthesis (General Example: N-Alkylation)

This protocol is a general example and should be adapted based on the specific reaction requirements.

-

Reaction Setup: In a chemical fume hood, set up a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition:

-

Add this compound to the flask.

-

Add a suitable solvent (e.g., DMF, acetonitrile).

-

Add a base (e.g., K₂CO₃, Et₃N) to deprotonate the secondary amine.

-

-

Stirring: Begin stirring the mixture.

-

Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

-

Heating: Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using an appropriate method (e.g., column chromatography, recrystallization).

-

-

Characterization: Characterize the final product to confirm its identity and purity.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE (see section 5.1). Avoid breathing dust.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[5]

-

Avoid generating dust.

-

Clean the spill area with a wet cloth or paper towels and place them in the disposal container.

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

Disclaimer: This guide is intended for informational purposes only and does not replace a formal risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier and follow all institutional safety guidelines.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. scbt.com [scbt.com]

- 3. This compound - CAS:37478-58-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 37478-58-3 | CAS DataBase [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 37478-58-3 Cas No. | (Piperazin-1-yl)acetic acid hydrate | Apollo [store.apolloscientific.co.uk]

- 8. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]

Commercial Availability and Technical Applications of 2-(Piperazin-1-yl)acetic acid hydrate: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)acetic acid hydrate, a valuable building block for drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details commercial suppliers, potential experimental applications, and the underlying biological pathways where this and similar molecules play a crucial role.

Commercial Sourcing of this compound

A variety of chemical suppliers offer this compound (CAS No. 667462-09-1), with purities generally suitable for research and development purposes. The following table summarizes the offerings from several prominent commercial vendors. Pricing is subject to change and may vary based on institutional agreements and bulk purchasing.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Storage Conditions |

| BLD Pharm | 667462-09-1 | --- | --- | --- | Cold-chain transportation recommended |

| Chemenu | 667462-09-1 | 97% | 25g | Inquire | Sealed in dry, Room Temperature[1] |

| Sigma-Aldrich | 667462-09-1 | --- | --- | --- | --- |

| ChemicalBook | 37478-58-3 | 99% | Per gram / Per KG | ~ | Sealed in dry, Room Temperature[2] |

| Sunway Pharm Ltd | 37478-58-3 | 97% | 100mg, 250mg, 1g, 5g, 25g | $4, $5, $18, $79, $316 | Sealed in dry, Room Temperature |

| Apollo Scientific | 37478-58-3 | 95% | 5g | £162.00 | --- |

Experimental Protocols

2-(Piperazin-1-yl)acetic acid and its derivatives are versatile scaffolds in medicinal chemistry. A key application lies in the synthesis of inhibitors for the Glycine Transporter 1 (GlyT1), a critical regulator of neurotransmission. Furthermore, the piperazine moiety is frequently incorporated into linkers for Proteolysis Targeting Chimeras (PROTACs).

General Synthesis of Monosubstituted Piperazine Derivatives

While a specific protocol for the hydrate form is proprietary to suppliers, a general and widely applicable method for creating monosubstituted piperazines, such as 2-(piperazin-1-yl)acetic acid, involves the reaction of piperazine with a suitable electrophile. One common strategy employs a protecting group to prevent disubstitution.

Materials:

-

Piperazine

-

tert-Butyloxycarbonyl anhydride (Boc)2O

-

Ethyl bromoacetate

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Protection of Piperazine: Dissolve piperazine (2 equivalents) in DCM. Add (Boc)2O (1 equivalent) dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting mono-Boc-piperazine by silica gel chromatography.

-

Alkylation: Dissolve mono-Boc-piperazine (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in an anhydrous solvent such as acetonitrile. Add a non-nucleophilic base like triethylamine (1.5 equivalents). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography. Once the starting material is consumed, cool the reaction to room temperature.

-

Work-up and Deprotection: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Dissolve the crude product in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product, 2-(piperazin-1-yl)acetic acid, can be further purified by recrystallization or chromatography. The hydrate form is obtained by exposure to atmospheric moisture or by crystallization from an aqueous solvent system.

In Vitro Assay for GlyT1 Inhibition

The inhibitory potential of compounds like 2-(piperazin-1-yl)acetic acid derivatives against GlyT1 can be assessed using a radioactive glycine uptake assay in cells expressing the transporter.

Materials:

-

CHO-K1 cells stably expressing human GlyT1 (CHO-K1-hGlyT1)

-

96-well cell culture plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]-Glycine

-

Test compounds (e.g., derivatives of 2-(piperazin-1-yl)acetic acid)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Cell Plating: Plate CHO-K1-hGlyT1 cells in a 96-well plate and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.

-

Assay:

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate glycine uptake by adding [3H]-Glycine to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

-

Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate key concepts relevant to the application of 2-(Piperazin-1-yl)acetic acid derivatives.

References

solubility of 2-(Piperazin-1-yl)acetic acid hydrate in organic solvents

An In-depth Technical Guide on the Solubility of 2-(Piperazin-1-yl)acetic acid hydrate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a piperazine derivative of significant interest in pharmaceutical research and drug development. Its molecular structure, incorporating a piperazine ring and a carboxylic acid group, lends it unique physicochemical properties. Understanding the solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and both in vitro and in vivo testing. The solubility profile dictates the choice of solvent systems for crystallization, the feasibility of certain formulation strategies, and can influence bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it offers detailed experimental protocols for researchers to determine these values empirically.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. 2-(Piperazin-1-yl)acetic acid is a zwitterionic compound, meaning it contains both a positive and a negative charge on the same molecule, which significantly influences its solubility.

Key Structural Features Influencing Solubility:

-

Piperazine Ring: A heterocyclic amine that can participate in hydrogen bonding. The two nitrogen atoms can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.

-

Carboxylic Acid Group: This group is ionizable. In its carboxylate form (-COO⁻), it is highly polar and interacts favorably with polar solvents.

-

Zwitterionic Nature: The presence of both a basic nitrogen atom in the piperazine ring (which can be protonated to -NH⁺-) and an acidic carboxylic acid group (-COOH) allows the molecule to exist as a zwitterion. Zwitterions often exhibit high solubility in polar protic solvents like water but limited solubility in nonpolar organic solvents.[1][2]

-

Hydrate Form: The presence of water molecules in the crystal lattice indicates a strong affinity for water and suggests that polar, protic solvents that can hydrogen bond effectively will be better solvents.

Based on these features, a qualitative solubility profile can be predicted. The compound is expected to be most soluble in highly polar, protic solvents and least soluble in nonpolar, aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Water | H₂O | 10.2 | Polar Protic | Highly Soluble | The zwitterionic nature and ability to form multiple hydrogen bonds favor high solubility in water.[3] |

| Methanol | CH₃OH | 5.1 | Polar Protic | Soluble | As a polar protic solvent, methanol can effectively solvate the zwitterionic form through hydrogen bonding.[3] |

| Ethanol | C₂H₅OH | 4.3 | Polar Protic | Moderately Soluble | Similar to methanol but slightly less polar, leading to potentially lower but still significant solubility.[4] |

| Isopropanol | C₃H₈O | 3.9 | Polar Protic | Sparingly Soluble | The increasing hydrocarbon character reduces its ability to solvate the polar zwitterion. |

| Acetone | C₃H₆O | 5.1 | Polar Aprotic | Slightly Soluble | While polar, its aprotic nature makes it less effective at solvating the charged groups of the zwitterion compared to protic solvents. |

| Dichloromethane | CH₂Cl₂ | 3.1 | Polar Aprotic | Very Slightly Soluble | Lower polarity and aprotic character are not favorable for dissolving a zwitterionic compound. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Polar Aprotic | Very Slightly Soluble | Although it has a moderate polarity index, it is a poor hydrogen bond donor, limiting its interaction with the solute. |

| Toluene | C₇H₈ | 2.4 | Nonpolar | Insoluble | The nonpolar nature of toluene cannot overcome the strong intermolecular forces in the zwitterionic crystal lattice. |

| Hexane | C₆H₁₄ | 0.1 | Nonpolar | Insoluble | As a nonpolar solvent, it is not expected to dissolve a polar, zwitterionic compound. |

Quantitative Solubility Data

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility is best determined using the classical shake-flask method, which is considered the gold standard for its accuracy.

Methodology

-

Preparation of the Sample: Add an excess amount of solid this compound to a sealed vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be done using an orbital shaker or a rotator. Equilibrium is typically reached within 24 to 72 hours, but the exact time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid including solid particles in the concentration analysis. Common methods include:

-

Centrifugation: Spin the vials at high speed to pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE or PVDF) to separate the solution from the solid. It is important to ensure the filter material does not adsorb the compound of interest.

-

-

Quantification: Dilute an aliquot of the clear, saturated supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method. A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the compound.

-

UV-Vis Spectroscopy: A simpler method if the compound has a chromophore and there are no interfering substances. A calibration curve is also required.

-

-

Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvate formation) during the experiment.

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the pKa of 2-(Piperazin-1-yl)acetic acid hydrate

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of 2-(Piperazin-1-yl)acetic acid hydrate. Due to the absence of experimentally determined pKa values in publicly available literature, this guide offers estimated values based on the known pKa of piperazine and its derivatives. Furthermore, it details the experimental protocol for the potentiometric determination of these pKa values, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and pKa Estimation

2-(Piperazin-1-yl)acetic acid is a zwitterionic compound, possessing both a basic piperazine ring and an acidic carboxylic acid group. This structure results in multiple pKa values corresponding to the protonation and deprotonation of these functional groups. The presence of water of hydration is not expected to significantly alter the pKa values.

Estimated pKa Values:

Based on the known pKa values of piperazine and the electronic effects of the acetic acid substituent, the pKa values for 2-(Piperazin-1-yl)acetic acid can be estimated as follows:

-

pKa1 (Carboxylic Acid): The pKa of a typical aliphatic carboxylic acid is around 4-5. The electron-withdrawing effect of the protonated piperazine ring will likely lower this value. Therefore, the pKa for the carboxylic acid group is estimated to be in the range of 2-3 .

-

pKa2 (Piperazine N4): The piperazine ring has two nitrogen atoms. The nitrogen at position 4 (N4), being further from the electron-withdrawing acetic acid group, will be more basic. Its pKa is expected to be slightly lower than the first pKa of unsubstituted piperazine (pKa1 ≈ 9.73). An estimated value would be in the range of 8.5-9.5 .

-

pKa3 (Piperazine N1): The nitrogen at position 1 (N1), being directly attached to the electron-withdrawing carboxymethyl group, will be significantly less basic. Its pKa is expected to be considerably lower than the second pKa of unsubstituted piperazine (pKa2 ≈ 5.35). An estimated value would be in the range of 4-5 .

Table 1: pKa Values of Piperazine and Related Compounds for Comparison

| Compound | pKa1 | pKa2 | Temperature (°C) | Method |

| Piperazine[1] | 9.73 | 5.35 | 25 | Potentiometric Titration |

| 1-Methylpiperazine | 9.17 | 4.78 | 25 | Potentiometric Titration |

| 1,4-Dimethylpiperazine | 8.26 | 4.24 | 25 | Potentiometric Titration |

| 1-(2-Hydroxyethyl)piperazine | 9.05 | 4.49 | 25 | Potentiometric Titration |

Protonation Equilibria

The protonation and deprotonation of 2-(Piperazin-1-yl)acetic acid can be visualized as a series of equilibria. The following diagram illustrates the different ionic species present at various pH ranges.

Caption: Protonation states of 2-(Piperazin-1-yl)acetic acid at different pH values.

Experimental Determination of pKa

Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds.

Experimental Protocol: Potentiometric Titration

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water

-

pH meter with a combination glass electrode

-

Automatic titrator or a burette

-

Stirrer and stir bar

-

Beaker

Procedure:

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration:

-

Calibrate the pH meter using standard buffer solutions at the temperature of the experiment.

-

Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized HCl solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

Repeat the titration with standardized NaOH solution to determine all pKa values.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain the titration curve.

-

Determine the equivalence points from the inflection points of the titration curve. The first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) plots can be used for accurate determination.

-

The pKa values are determined from the pH at the half-equivalence points. For a polyprotic acid, the pKa values correspond to the pH at 0.5, 1.5, and 2.5 equivalents of titrant added.

-

Workflow for pKa Determination:

The following diagram outlines the general workflow for the experimental determination of pKa values.

Caption: A flowchart illustrating the key steps in determining pKa values experimentally.

Conclusion

References

Crystal Structure of Piperazine Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperazine acetic acid derivatives and related compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, and understanding its structural characteristics is crucial for rational drug design and development. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and explores the involvement of these compounds in biological signaling pathways.

Crystallographic Data of Piperazine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Piperazine-1,4-diium bis(4-aminobenzenesulfonate) | C₁₆H₂₂N₄O₆S₂ | Monoclinic | P2₁/c | 8.6980(7) | 8.4287(7) | 17.6359(15) | 90.613(4) | 1292.94(19) | 4 |

| 1-(4-Nitrobenzoyl)piperazine | C₁₁H₁₃N₃O₃ | Monoclinic | C2/c | 24.587(2) | 7.0726(6) | 14.171(1) | 119.257(8) | 2149.9(4) | 4 |

| N,N'-Bis(2,4-difluorobenzoyl)piperazine | C₁₈H₁₄F₄N₂O₂ | Monoclinic | P2₁/c | 7.2687(3) | 17.2658(8) | 6.9738(3) | 115.393(2) | 790.65(6) | 4 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives often involves N-alkylation or N-acylation of the piperazine ring. For instance, piperazine-based acetanilides can be prepared by reacting various anilines with bromoacetyl bromide to form an intermediate, which is then reacted with a substituted piperazine.

A general procedure for the synthesis of N-substituted piperazines is as follows:

-

Dissolve the starting aniline in a suitable solvent.

-

Add bromoacetyl bromide in a basic medium to form the 2-bromo-N-phenylacetamide intermediate.

-

React the intermediate with the desired substituted piperazine in the presence of a promoter like lithium hydride in a solvent such as dimethylformamide (DMF).

-

The final product is then purified using techniques like column chromatography.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction studies. A common method is slow evaporation:

-

Dissolve the synthesized compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, chloroform, methanol).

-

Allow the solvent to evaporate slowly at room temperature.

-

Well-formed single crystals suitable for X-ray analysis should appear over time.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is used to determine the atomic and molecular structure of a crystal. The process involves:

-

Mounting the Crystal: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected on a detector. Data is typically collected at a controlled temperature (e.g., 293 K).

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using computational methods. The initial structural model is then refined to obtain the final, accurate structure. Crystallographic data is often deposited in databases like the Cambridge Structural Database (CSD) for public access.[1]

Signaling Pathways and Biological Activity

Piperazine derivatives are known to interact with various biological targets and modulate signaling pathways, leading to a wide range of pharmacological effects. While specific pathways for piperazine acetic acid are not extensively documented, related piperazine compounds have been shown to influence key cellular signaling cascades.

MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial in regulating cellular processes like inflammation, cell proliferation, and apoptosis. Some piperazine derivatives have been shown to modulate these pathways. For instance, piperine, a natural product containing a piperidine ring (structurally related to piperazine), has been demonstrated to inhibit the activation of NF-κB and MAPK pathways, suggesting anti-inflammatory potential.[2][3][4] The acetic acid-induced pain model, which involves the activation of MAP kinases, is a common assay for evaluating the analgesic effects of new compounds, including piperazine derivatives.[5][6]

Below is a generalized diagram illustrating the potential interaction of piperazine derivatives with the MAPK and NF-κB signaling pathways.

Caption: Potential modulation of MAPK and NF-κB pathways.

This guide provides a foundational understanding of the crystal structure and potential biological activities of piperazine acetic acid derivatives. Further research, including the synthesis and crystallographic analysis of piperazine acetic acid and its direct derivatives, is necessary to fully elucidate their structure-activity relationships.

References

- 1. CSD Communications: Expanding Access to Crystallographic Data [amercrystalassn.org]

- 2. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperine suppresses inflammatory fibroblast-like synoviocytes derived from rheumatoid arthritis patients Via NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Zwitterionic Nature of N-(carboxymethyl)-piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic properties of N-(carboxymethyl)-piperazine, also known as 1-piperazineacetic acid. The document details the theoretical basis for its zwitterionic character, estimated physicochemical parameters, and detailed experimental protocols for its characterization. This guide is intended to be a valuable resource for researchers working with piperazine derivatives in drug discovery and development, where understanding the ionization state of a molecule is critical for predicting its solubility, membrane permeability, and target interactions.

Introduction to N-(carboxymethyl)-piperazine and its Zwitterionic Potential

N-(carboxymethyl)-piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. The introduction of a carboxymethyl group (-CH₂COOH) onto one of the nitrogen atoms imparts amphoteric properties to the molecule, meaning it possesses both acidic and basic functional groups. This structure is analogous to that of an amino acid, suggesting the potential for N-(carboxymethyl)-piperazine to exist as a zwitterion—a molecule with both a positive and a negative electrical charge, while the overall net charge is zero.

The zwitterionic nature of a molecule significantly influences its physicochemical properties, including its melting point, solubility, and lipophilicity. In the context of drug development, these properties are paramount as they affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough understanding of the zwitterionic state of N-(carboxymethyl)-piperazine is essential for its application in medicinal chemistry.

Physicochemical Properties and Protonation States

Estimated Physicochemical Data

| Parameter | Estimated Value | Notes |

| pKa₁ (Carboxylic Acid) | ~ 2.5 - 3.5 | The electron-withdrawing effect of the adjacent protonated piperazine nitrogen is expected to lower the pKa of the carboxylic acid group compared to acetic acid (pKa ≈ 4.76). |

| pKa₂ (Piperazine N-4) | ~ 5.5 - 6.5 | The pKa of the second nitrogen in piperazine is approximately 5.35. The carboxymethyl substituent is expected to have a minor electron-withdrawing effect, slightly lowering this value. |

| pKa₃ (Piperazine N-1) | ~ 9.0 - 10.0 | The pKa of the first nitrogen in piperazine is approximately 9.73. The carboxymethyl group's electron-withdrawing effect will likely reduce this pKa. |

| Isoelectric Point (pI) | ~ 6.0 - 6.5 | Calculated as (pKa₂ + pKa₃) / 2. This is the pH at which the molecule will predominantly exist in its zwitterionic form with a net charge of zero. |

The protonation equilibrium of N-(carboxymethyl)-piperazine can be visualized as a series of protonation/deprotonation steps. At very low pH, all three ionizable groups will be protonated, resulting in a net positive charge of +2. As the pH increases, the carboxylic acid will be the first to deprotonate, followed by the two piperazine nitrogens. The zwitterionic form, with a protonated piperazine ring and a deprotonated carboxylate, will be the predominant species at a pH between pKa₂ and pKa₃.

Experimental Protocols for Characterization of Zwitterionic Nature

To definitively determine the zwitterionic properties of N-(carboxymethyl)-piperazine, a combination of experimental techniques should be employed. Below are detailed protocols for key experiments.

Synthesis of N-(carboxymethyl)-piperazine

A common method for the synthesis of N-(carboxymethyl)-piperazine involves the reaction of piperazine with a haloacetic acid, such as chloroacetic acid, in the presence of a base to neutralize the hydrohalic acid byproduct.

Materials:

-

Piperazine

-

Sodium chloroacetate

-

Sodium hydroxide

-

Hydrochloric acid

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve piperazine in methanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of sodium chloroacetate in water.

-

Add the sodium chloroacetate solution dropwise to the piperazine solution with stirring at room temperature.

-

After the addition is complete, add a solution of sodium hydroxide and heat the mixture to reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and adjust the pH to approximately 7 with hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to remove any unreacted piperazine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(carboxymethyl)-piperazine.

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard method to determine the acid dissociation constants (pKa) of a substance. For N-(carboxymethyl)-piperazine, this will reveal the pH ranges in which each of the three ionizable groups deprotonates.

Materials:

-

N-(carboxymethyl)-piperazine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Accurately weigh a sample of N-(carboxymethyl)-piperazine and dissolve it in a known volume of deionized water.

-

Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure all functional groups are fully protonated.

-

Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration until a high pH (e.g., pH 12) is reached.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa values can be determined from the midpoints of the buffer regions in the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points, and the pKa values correspond to the pH at half-equivalence points.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Piperazin-1-yl)acetic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-yl)acetic acid and its derivatives are important building blocks in medicinal chemistry and drug development. The piperazine ring is a common scaffold found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties. This document provides a detailed protocol for the synthesis of 2-(Piperazin-1-yl)acetic acid hydrate from piperazine via N-alkylation. The presented method focuses on the direct alkylation of piperazine with a haloacetic acid derivative, a common and effective strategy for forming the N-C bond.[1][2] Controlling the reaction conditions is crucial to favor mono-alkylation and minimize the formation of the di-substituted byproduct.[1][3]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound by the direct alkylation of piperazine with sodium chloroacetate.

Materials:

-

Piperazine

-

Sodium chloroacetate

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

pH meter or pH paper

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve piperazine (1.0 eq) in deionized water.

-

In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in deionized water and cool to room temperature.

-

In another beaker, dissolve sodium chloroacetate (1.0 eq) in deionized water.

-

-

N-Alkylation Reaction:

-

Slowly add the sodium hydroxide solution to the piperazine solution while stirring.

-

To this basic solution, add the sodium chloroacetate solution dropwise over a period of 30-60 minutes. The slow addition helps to control the exotherm and favor mono-alkylation.[1]

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress using a suitable technique like TLC or LC-MS, if available.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to a pH of approximately 5-6 with concentrated hydrochloric acid.[4]

-

Concentrate the solution under reduced pressure to about one-third of its original volume.

-

Cool the concentrated solution in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-